3-Pyrrolidin-2-yloxetan-3-ol
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Overview
Description
3-Pyrrolidin-2-yloxetan-3-ol is a heterocyclic compound that features both pyrrolidine and oxetane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidin-2-yloxetan-3-ol typically involves the formation of the pyrrolidine ring followed by the introduction of the oxetane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an epoxide can yield the desired product through a ring-opening and subsequent cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidin-2-yloxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-Pyrrolidin-2-yloxetan-3-ol has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a building block in drug design, particularly for its ability to enhance the pharmacokinetic properties of therapeutic agents.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific mechanical and chemical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological systems and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 3-Pyrrolidin-2-yloxetan-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler structure with only the pyrrolidine ring.
Oxetane: Contains only the oxetane ring.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Uniqueness
3-Pyrrolidin-2-yloxetan-3-ol is unique due to the presence of both pyrrolidine and oxetane rings in its structure. This dual-ring system imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-pyrrolidin-2-yloxetan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(4-10-5-7)6-2-1-3-8-6/h6,8-9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXJUGDBPJHEBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2(COC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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